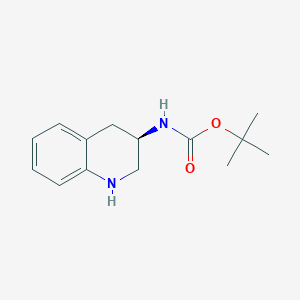

Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate

Description

Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate (CAS: Not explicitly provided; systematic name: tert-butyl N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate) is a chiral carbamate derivative with a tetrahydroquinoline backbone. Its molecular formula is C₁₄H₂₀N₂O₂, and molecular weight is 248.32 g/mol . Structural data from the RCSB PDB (Protein Data Bank) highlights its non-polymeric nature, with 38 atoms, 39 bonds, and one chiral center .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAURNOYXRZQBNV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Synthesis via Povarov Reaction

The Povarov reaction, a three-component process involving an aldehyde, aniline, and dienophile, has been effectively utilized to assemble the tetrahydroquinoline scaffold. In one protocol, benzaldehyde, aniline, and ene-carbamate derivatives react in the presence of a chiral phosphoric acid catalyst (e.g., diphenylphosphinic acid) in dichloromethane at 0°C under argon . This method produces polysubstituted tetrahydroquinolines with yields ranging from 28% to 92% and enantiomeric ratios (er) up to 99:1 . For the target compound, substituting the ene-carbamate with a tert-butyl carbamate-containing dienophile could directly introduce the carbamate group at the 3-position.

Critical Parameters :

-

Catalyst : Chiral phosphoric acids (10 mol%) enable enantioselectivity.

-

Solvent : Anhydrous CH₂Cl₂ minimizes side reactions.

-

Temperature : 0°C prevents racemization and improves stereochemical outcomes .

Reductive Amination and Azide Reduction Strategies

A two-step approach involving azide intermediates followed by hydrogenation has been reported for related carbamate derivatives. For example, tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate undergoes hydrogenation using Pd(OH)₂/C or platinum oxide in ethanol under H₂ atmosphere, yielding the corresponding amine in 87–91% efficiency . Applying this to the tetrahydroquinoline system, an azide group at the 3-position could be reduced to an amine, followed by carbamate formation using tert-butyl chloroformate.

Optimization Insights :

-

Catalyst Loading : 10 wt% Pd(OH)₂/C achieves complete conversion within 6 hours .

-

Solvent Choice : Ethanol facilitates both solubility and catalyst activity.

-

Workup : Filtration through Celite and concentration under reduced pressure yield high-purity amines .

Peptide coupling reagents such as WSC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable the introduction of the tert-butyl carbamate group to preformed tetrahydroquinoline amines. In a representative procedure, 3-aminoquinoline derivatives react with Boc-protected amino acids in dichloromethane, yielding carbamates with 45–60% efficiency . For the target compound, this method requires prior synthesis of (3R)-3-amino-1,2,3,4-tetrahydroquinoline, which can be resolved via chiral chromatography or asymmetric catalysis.

Reaction Conditions :

-

Coupling Agents : WSC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF or CH₂Cl₂ .

-

Base : N,N-diisopropylethylamine (DIPEA) for pH control.

-

Purification : Silica gel chromatography with hexane/EtOAc gradients .

Enantioselective Cyclization Using Chiral Organocatalysts

A catalytic enantioselective synthesis employing 1,2-dihydroquinoline precursors and indole derivatives has been demonstrated for tetrahydroquinolines with all-carbon quaternary stereocenters . Using a chiral phosphoric acid catalyst (e.g., 4c, 3 mol%) and molecular sieves in CHCl₃ at 0°C, this method achieves er values up to 95:5 . Adapting this protocol, the tert-butyl carbamate group could be introduced via post-cyclization functionalization, such as reacting the amine intermediate with Boc anhydride.

Key Advantages :

-

Stereocontrol : Chiral catalysts induce high enantioselectivity at the 3-position .

-

Functional Group Tolerance : Compatible with electron-rich and electron-poor substituents.

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying the structure and enantiopurity of the final product. For example, NMR of tert-butyl carbamates typically shows a singlet for the tert-butyl group at δ 1.3–1.5 ppm and a carbamate NH resonance near δ 5.1–5.2 ppm . Chiral HPLC with columns such as Chiralpak AD-H or OD-H resolves enantiomers, ensuring er ≥ 99:1 for pharmaceutical-grade material .

Scientific Research Applications

Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme inhibition due to its carbamate group.

Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.

Comparison with Similar Compounds

Stereochemical Influence

The (3R)-enantiomer distinguishes itself from the racemic tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS 219862-14-3) through its chiral configuration, which may confer distinct biological activity or binding affinity in enantioselective processes .

Substituent Effects

- Brominated Derivatives : The 6-bromo analog (CAS 219862-16-5) introduces a halogen atom, increasing molecular weight by ~79 g/mol compared to the parent compound. Bromine enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings or other cross-coupling reactions .

- Thiadiazole Heterocycle: Replacement of the tetrahydroquinoline core with a 1,2,4-thiadiazole ring (CAS 1101173-94-7) alters electronic properties due to sulfur’s electronegativity, expanding utility in heterocyclic chemistry .

Availability and Pricing

- The 7-propyl derivative (CAS 2460750-64-3) and 6-bromo analog are discontinued or out of stock, limiting their current use .

Biological Activity

Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: tert-butyl N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate

- Molecular Formula: C₁₄H₂₀N₂O₂

- Molecular Weight: 248.32 g/mol

- CAS Number: 219862-14-3

The compound features a tert-butyl group attached to a tetrahydroquinoline ring system, which is significant for its biological activity. The unique substitution pattern on the tetrahydroquinoline ring influences its reactivity and interaction with biological targets .

Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate functions primarily through enzyme inhibition. The carbamate moiety can form covalent bonds with the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is akin to that observed in other carbamate-based inhibitors.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance:

- Acetylcholinesterase (AChE) Inhibition: The compound has shown potential as an AChE inhibitor, which is crucial for enhancing cholinergic neurotransmission in conditions like Alzheimer's disease. In vitro studies have reported an IC₅₀ value of approximately 0.17 μM for AChE inhibition .

2. Neuroprotective Effects

In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides:

- The compound demonstrated a moderate protective effect against Aβ-induced cytotoxicity by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . However, the protective effects were not statistically significant when compared to established treatments like galantamine.

3. Antioxidant Activity

While the compound exhibited some antioxidant properties, its efficacy was limited compared to other known antioxidants. It was observed that treatment with Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate led to a reduction in malondialdehyde (MDA) levels in brain homogenates from scopolamine-treated rats .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate | Tetrahydroquinoline ring with a tert-butyl group | Moderate AChE inhibition; neuroprotective effects |

| Tert-Butyl (3R)-1,2,3,4-Tetrahydroisoquinolin-3-Ylcarbamate | Isoquinoline instead of tetrahydroquinoline | Potentially different biological properties |

| Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-4-Ylcarbamate | Carbamate group at a different position | Varies in enzyme interaction |

The structural variations among these compounds suggest that even minor changes can significantly impact their biological activities and mechanisms of action .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects in vitro

In vitro experiments assessed the protective role of Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate against Aβ-induced astrocyte death. Results indicated a reduction in cell death by approximately 20% when treated with the compound compared to control groups exposed only to Aβ .

Case Study 2: In vivo Efficacy

In vivo studies using rat models demonstrated that while the compound could reduce oxidative stress markers like MDA, it did not significantly outperform galantamine in preventing cognitive decline induced by scopolamine .

Q & A

What synthetic strategies ensure stereochemical integrity in the preparation of Tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate?

Answer:

Stereochemical control is critical. Asymmetric synthesis using chiral auxiliaries or enantioselective catalysts (e.g., chiral amines) can direct configuration. For example:

- Deprotection with retention of stereochemistry : Use Amberlyst 15 ion-exchange resin in methanol under mild conditions (20h at RT) to avoid racemization.

- Monitoring : Employ chiral HPLC or polarimetry to verify enantiomeric excess (ee >98%).

| Key Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst/Resin | Amberlyst 15 | |

| Reaction Time | 20 hours | |

| Purity Validation | Chiral HPLC (ee >98%) |

How should researchers resolve conflicting melting point data during characterization?

Answer:

Discrepancies may arise from impurities or polymorphism. Validate purity via:

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) for tert-Butyl carbamates with known mp ranges (e.g., 120–122°C for tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate ).

- DSC Analysis : Compare thermal profiles to literature data.

| Compound Example | Reported mp | Evidence |

|---|---|---|

| tert-Butyl 4-(3-formylbenzyl)tetrahydro-1(2H)-pyrazinecarboxylate | 67–68°C | |

| tert-Butyl N-(3-amino-3-thioxopropyl)carbamate | 109–112°C |

What advanced techniques are recommended for stereochemical elucidation?

Answer:

Combine experimental and computational methods:

- X-ray Crystallography : Resolve absolute configuration (e.g., tert-butyl carbamate derivatives analyzed for crystal packing ).

- 2D NMR (NOESY/ROESY) : Identify spatial proximity of substituents.

- DFT Calculations : Predict NMR shifts using PubChem InChI keys for validation .

How can boronate ester functionalization be optimized for Tert-Butyl carbamate scaffolds?

Answer:

Suzuki-Miyaura coupling requires:

- Anhydrous Conditions : Prevent boronate hydrolysis (e.g., tert-Butyl dioxaborolane derivatives).

- Catalyst Screening : Pd(PPh₃)₄ or SPhos ligands enhance yields.

| Example | CAS | Conditions | Reference |

|---|---|---|---|

| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | 286961-14-6 | Degassed THF, 80°C |

What methodologies assess the stability of the tert-Butyl carbamate group under varying pH?

Answer:

Conduct accelerated stability studies:

- pH Buffers (1–13) : Incubate at 40–60°C and monitor via LC-MS.

- Decomposition Pathways : tert-Butyl hydrazine HCl (mp 191–194°C ) degrades in strong acids; neutral pH storage recommended.

How can computational modeling predict reactivity in nucleophilic substitutions?

Answer:

Use DFT to model transition states and compare with experimental

- InChI Key Utilization : Access PubChem descriptors for simulations (e.g., fluorinated tert-butyl derivatives ).

- NMR Shift Validation : Align computed vs. experimental δ values for trifluoromethyl analogs .

What precautions are necessary for handling air/moisture-sensitive tert-Butyl carbamates?

Answer:

- Storage : -20°C under argon for compounds like tert-Butyl (3S)-3-amino-3-phenylpropanoate .

- Glovebox Use : For reactions with boronate esters or silyl-protected intermediates .

How are tert-Butyl carbamates applied in multi-step syntheses (e.g., fluorescent probes)?

Answer:

- Intermediate Protection : Use tert-Butyl groups to block amines during heterocycle formation (e.g., Synthesis of ceramide derivatives for Golgi-targeting probes).

- Deprotection Strategies : TFA/CH₂Cl₂ (1:1) selectively removes tert-Butyl without affecting sensitive groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.